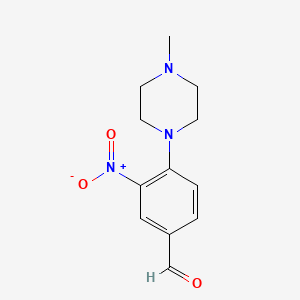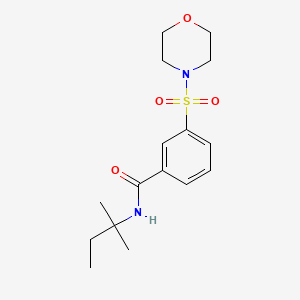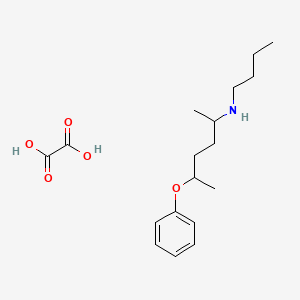
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 248.28 g/mol. In
Mécanisme D'action
The mechanism of action of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and division. It has also been shown to inhibit the activity of cyclooxygenase, which is involved in the production of inflammatory mediators. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has also been shown to bind to certain receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde can inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death. 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for a wide range of applications. However, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde also has some limitations. It is toxic and must be handled with care, and its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde. One area of interest is the development of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde's potential as a pesticide and herbicide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde and its potential side effects. Finally, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde's potential applications in material science and electronics should also be explored.
Méthodes De Synthèse
The synthesis of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde involves the reaction of 4-nitrobenzaldehyde with 4-methylpiperazine in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction takes place at room temperature and yields 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde as a yellow crystalline solid. The purity of 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. In material science, 4-(4-methyl-1-piperazinyl)-3-nitrobenzaldehyde has been used as a precursor for the synthesis of various organic compounds and as a component in the manufacture of electronic devices.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-3-2-10(9-16)8-12(11)15(17)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRRRPBLEXGIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5314855 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)


![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B4988246.png)

![N-[2-(diethylamino)ethyl]-2-(4-oxo-3-propyl-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4988254.png)

![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-piperazinone](/img/structure/B4988274.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4988297.png)